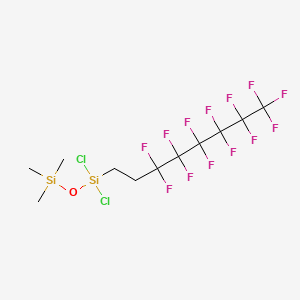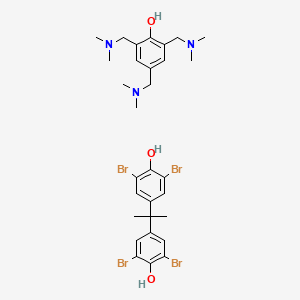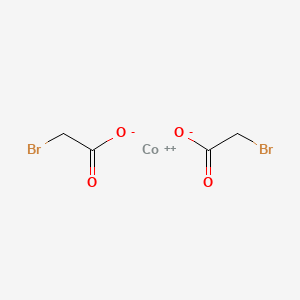
2,2'-(Oxybis(ethane-2,1-diyloxy))bispropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Oxybis(ethane-2,1-diyloxy))bispropane is an organic compound with the molecular formula C10H22O3. It is known for its unique structure, which includes two propyl groups connected by an oxybis(ethane-2,1-diyloxy) linkage. This compound is used in various industrial and scientific applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Oxybis(ethane-2,1-diyloxy))bispropane typically involves the reaction of diethylene glycol with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of 2,2’-(Oxybis(ethane-2,1-diyloxy))bispropane involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions, including temperature and pressure, are carefully monitored to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Oxybis(ethane-2,1-diyloxy))bispropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the propyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) are used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-(Oxybis(ethane-2,1-diyloxy))bispropane is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: The compound is used in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2,2’-(Oxybis(ethane-2,1-diyloxy))bispropane exerts its effects involves its interaction with various molecular targets. The oxybis(ethane-2,1-diyloxy) linkage allows the compound to interact with enzymes and other proteins, potentially altering their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanamine, 3,3’-[oxybis(2,1-ethanediyloxy)]bis-: This compound has a similar structure but includes amine groups instead of propyl groups.
Butane, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: This compound has butyl groups instead of propyl groups.
Uniqueness
2,2’-(Oxybis(ethane-2,1-diyloxy))bispropane is unique due to its specific oxybis(ethane-2,1-diyloxy) linkage, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
81349-58-8 |
|---|---|
Molekularformel |
C10H22O3 |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
2-[2-(2-propan-2-yloxyethoxy)ethoxy]propane |
InChI |
InChI=1S/C10H22O3/c1-9(2)12-7-5-11-6-8-13-10(3)4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
JHOOWURXQGAXHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCCOCCOC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


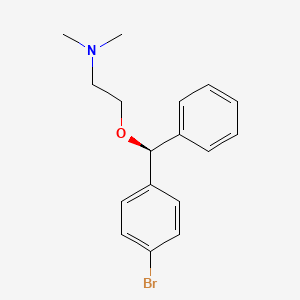


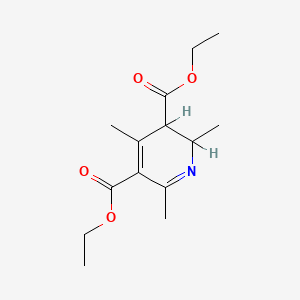
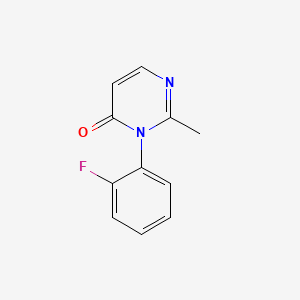

![9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12698668.png)

![N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12698674.png)

